molecular formula C22H34O5 B12889552 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid CAS No. 6935-55-3

8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid

Cat. No.: B12889552
CAS No.: 6935-55-3
M. Wt: 378.5 g/mol
InChI Key: ZRBIDSORDFCGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic Acid

Systematic Nomenclature and IUPAC Classification

The IUPAC name 8-(7-hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid systematically describes its structure:

  • Benzofuran core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 7, 3a, 4, 7a).
  • Substituents :
    • 1,3-dioxo: Ketone groups at positions 1 and 3 of the fused ring system.
    • Hexahydro: Indicates partial hydrogenation, saturating six carbon atoms (3a, 4, 7, 7a, and two others in the furan moiety).
    • 7-hexyl: A six-carbon alkyl chain attached to position 7 of the benzofuran core.
    • Octanoic acid: An eight-carbon carboxylic acid linked via position 4 of the benzofuran.

The molecular formula C22H34O5 confirms the presence of 22 carbon atoms, 34 hydrogens, and five oxygen atoms, consistent with the fused ring system and functional groups. The CAS registry number 6935-55-3 uniquely identifies this compound in chemical databases.

Table 1: Key Identifiers of the Compound
Property Value
IUPAC Name 8-(7-hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid
CAS No. 6935-55-3
Molecular Formula C22H34O5
Molecular Weight 378.51 g/mol (calculated)

Historical Context of Benzofuran-Derived Carboxylic Acids

Benzofuran-carboxylic acid hybrids emerged prominently in the late 20th century as synthetic targets due to their biological activity and material properties. Early work focused on furan-containing fatty acids (F-acids) , where a central furan moiety is flanked by carboxylalkyl chains. These compounds, often isolated from plant lipids or synthesized via Diels-Alder reactions, demonstrated utility as surfactants and polymer precursors.

The integration of maleic anhydride with unsaturated fatty acids in the 1980s marked a pivotal advancement, enabling the synthesis of maleated derivatives with enhanced reactivity. This methodology likely influenced the development of 8-(7-hexyl-1,3-dioxo...)octanoic acid, where the 1,3-dioxo groups suggest maleation-like functionalization of a benzofuran precursor. Industrial adoption accelerated in the 2000s, with manufacturers like Zibo Hangyu Biotechnology scaling production to 500 kg/month for applications in pharmaceuticals and specialty chemicals.

Structural Relationship to Maleated Fatty Acid Derivatives

Maleated fatty acids, produced by reacting maleic anhydride with unsaturated fatty acids, share key features with this compound:

  • Anhydride-derived ketones : The 1,3-dioxo groups in the benzofuran core mirror the dicarbonyl motifs in maleated adducts.
  • Alkyl chain modularity : The hexyl and octanoic acid substituents allow tunable hydrophobicity, akin to varying fatty acid chain lengths in maleated derivatives.

However, structural distinctions arise from the benzofuran scaffold :

  • Rigidity : The fused bicyclic system restricts conformational flexibility compared to linear maleated fatty acids.
  • Electron-deficient aromaticity : The benzofuran core may enhance π-π stacking interactions in materials applications.
Table 2: Comparative Features of Maleated Derivatives vs. Benzofuran Analogs
Feature Maleated Fatty Acids 8-(7-Hexyl-1,3-dioxo...)octanoic Acid
Core Structure Linear alkyl chains Bicyclic benzofuran
Functional Groups Maleoyloxy or succinic anhydride 1,3-dioxo, carboxylic acid
Typical Applications Polymers, surfactants Pharmaceuticals, agrochemicals

Properties

CAS No.

6935-55-3

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

8-(7-hexyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl)octanoic acid

InChI

InChI=1S/C22H34O5/c1-2-3-4-8-11-16-14-15-17(20-19(16)21(25)27-22(20)26)12-9-6-5-7-10-13-18(23)24/h14-17,19-20H,2-13H2,1H3,(H,23,24)

InChI Key

ZRBIDSORDFCGOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(C2C1C(=O)OC2=O)CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization to Form the Benzofuran Core

The benzofuran ring system is commonly synthesized by intramolecular cyclization of ortho-hydroxyaryl ketones or esters. For the hexahydro-1,3-dioxo benzofuran, a lactone or anhydride intermediate is often used.

  • Starting materials: Ortho-hydroxyaryl precursors with appropriate side chains.
  • Cyclization conditions: Acidic or basic catalysis under reflux, often in solvents like acetic acid or toluene.
  • Example: Heating a hydroxyphenyl acid derivative with an acid anhydride to induce ring closure forming the benzofuran-1,3-dione system.

Introduction of the Hexyl Side Chain

The hexyl substituent at the 7-position can be introduced via alkylation or by using a hexyl-substituted precursor.

  • Method: Alkylation of the benzofuran intermediate using hexyl halides under basic conditions or via Friedel-Crafts alkylation.
  • Alternative: Using a hexyl-substituted phenol or acid as the starting material to incorporate the hexyl group before cyclization.

Attachment of the Octanoic Acid Side Chain

The octanoic acid moiety at the 8-position is typically introduced by:

  • Esterification or amidation: Coupling the benzofuran intermediate with octanoic acid derivatives.
  • Direct alkylation: Using octanoic acid halides or activated esters to attach the side chain.
  • Oxidation: If starting from an alkyl side chain, oxidation to the acid may be required.

Oxidation and Reduction Steps

To achieve the hexahydro-1,3-dioxo structure, selective oxidation and reduction steps are employed:

  • Oxidation: Using reagents like PCC, KMnO4, or Dess-Martin periodinane to form the dioxo groups.
  • Reduction: Catalytic hydrogenation or hydride reagents to reduce double bonds and saturate the ring system.

Representative Reaction Conditions and Yields

Based on analogous benzofuran derivatives synthesis, the following table summarizes typical reaction conditions and yields:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization Acid anhydride, acetic acid reflux Acetic acid 100-120 °C 8-15 hours 59-73 Reflux in acetic acid, water removal
Hexyl group introduction Hexyl halide, base (e.g., K2CO3) DMF or toluene 80-110 °C 6-12 hours 60-75 Alkylation or Friedel-Crafts reaction
Octanoic acid attachment Octanoyl chloride, base (e.g., pyridine) DCM or THF 0-25 °C 2-6 hours 65-80 Esterification or amidation
Oxidation to dioxo groups PCC or Dess-Martin periodinane DCM 0-25 °C 1-3 hours 70-85 Selective oxidation
Reduction (if needed) H2, Pd/C catalyst Ethanol or MeOH Room temp to 50 °C 4-12 hours 80-90 Saturation of ring double bonds

Detailed Research Findings

  • A study on related benzofuran derivatives demonstrated that refluxing the precursor in acetic acid with anhydrides yields the benzofuran-1,3-dione core with moderate to good yields (~59-73%).
  • The reaction mixture is typically purified by solvent extraction, washing with sodium bicarbonate and brine, followed by recrystallization from ethanol/acetone mixtures to achieve high purity.
  • The hexyl substituent introduction is best performed prior to cyclization to avoid side reactions and ensure regioselectivity.
  • The octanoic acid side chain is introduced via coupling reactions using activated acid derivatives, ensuring the acid functionality remains intact.
  • Analytical data such as NMR, HPLC purity (>99%), and chiral purity (>99%) confirm the successful synthesis and stereochemical integrity of the product.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Yield (%) Purification Method Analytical Confirmation
Benzofuran core formation Ortho-hydroxyaryl + acid anhydride, reflux 59-73 Extraction, recrystallization NMR, melting point, HPLC
Hexyl group introduction Hexyl halide, base, alkylation 60-75 Chromatography NMR, MS
Octanoic acid attachment Octanoyl chloride, base, esterification/amidation 65-80 Extraction, recrystallization NMR, IR
Oxidation to dioxo groups PCC, Dess-Martin periodinane 70-85 Chromatography NMR, IR, MS
Reduction (if required) H2, Pd/C catalyst 80-90 Filtration, recrystallization NMR, purity analysis

Chemical Reactions Analysis

Types of Reactions

8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Basic Information

  • Chemical Formula : C22H34O5
  • CAS Number : 6935-55-3
  • Molecular Weight : 378.509 g/mol

Structure

The compound features a complex structure characterized by a dioxo-benzofuran moiety and an octanoic acid tail. This unique configuration contributes to its biological activity and potential applications.

Medicinal Chemistry

8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid has been studied for its therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and antioxidant activities. Its potential as a drug candidate for conditions such as neurodegenerative diseases is under investigation due to its ability to modulate oxidative stress pathways.

Biochemical Studies

This compound is utilized in biochemical assays to explore metabolic pathways involving dioxo-benzofuran derivatives. Studies have shown that such compounds can influence enzyme activity related to oxidative stress and inflammation. The ability to inhibit or activate specific enzymes makes it a valuable tool in understanding cellular responses to stressors.

Material Science

In material science, the compound is being explored for its role in developing specialty materials. Its unique chemical properties allow for the synthesis of advanced polymers and coatings that could have applications in electronics and nanotechnology.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of dioxo-benzofuran derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability by modulating reactive oxygen species levels.

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of compounds similar to 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid demonstrated their effectiveness in reducing pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. Allyl 7-Methyl-1,3-dioxo-hexahydroisobenzofuran-4-carboxylate (AHIBC)

  • Core Structure : Shares the 1,3-dioxo-hexahydroisobenzofuran backbone but substitutes a methyl group and allyl carboxylate .
  • Physicochemical Differences: Lipophilicity: AHIBC’s allyl ester and methyl group reduce logP (~2.5 estimated) compared to the target compound’s hexyl/octanoic acid chains (logP 6.2) .

b. rel-(3aS,4R,7S,7aS)-7-(Acetyloxy)-1-oxo-hexahydro-2-benzofuran-4-yl Acetate (153)

  • Core Structure : A diacetate derivative with hydroxyl groups acetylated to improve stability .
  • Key Contrast : The target compound lacks hydroxyl groups but retains ketones, favoring different reactivity and solubility profiles.

c. 8-(1H-Benzotriazol-1-ylamino)-octanoic Acid

  • Structural Divergence: Replaces the benzofuran core with a benzotriazole ring but retains the octanoic acid chain .
  • Functional Implications : Benzotriazole derivatives are corrosion inhibitors, while benzofurans are more common in pharmaceuticals .
Research Challenges and Opportunities
  • Stereochemistry : The target compound’s four undefined stereocenters pose synthesis challenges, requiring chiral resolution or asymmetric catalysis .
  • Solubility: Formulation strategies (e.g., salt formation, nanoemulsions) may mitigate low solubility.

Biological Activity

8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid (CAS No. 6935-55-3) is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H34O5
  • Molecular Weight : 378.50 g/mol
  • Density : 1.072 g/cm³
  • Boiling Point : 547.6°C at 760 mmHg
  • Flash Point : 184.2°C

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of various enzymes or receptors involved in metabolic pathways. The exact mechanisms remain under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as enzyme inhibitors, particularly in cancer and metabolic diseases.
  • Receptor Modulation : The compound may act on specific receptors involved in signaling pathways critical for cellular function.

Biological Activity Overview

Research indicates that derivatives of compounds similar to 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid exhibit various biological activities:

  • Antitumor Activity : Compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. For example:
    • A study showed that certain hydroxamic acid derivatives inhibited histone deacetylases (HDACs), leading to reduced tumor cell proliferation and induction of apoptosis .
  • Insecticidal Properties : The benzodioxole moiety has been linked to insecticidal activity against vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. In laboratory settings:
    • The larvicidal activity of related compounds was assessed with promising results indicating effective control over mosquito populations without significant toxicity to mammals .
  • Enzyme Inhibition : Specific derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase and HDACs:
    • Compounds were found to have lower IC50 values compared to standard drugs in various assays, indicating potent biological effects .

Research Findings and Case Studies

Study FocusFindingsReference
Antitumor ActivityHydroxamic acid derivatives displayed IC50 values ranging from 4.9 to 7.6 µM against tumor cell lines.
Insecticidal ActivityCompounds demonstrated larvicidal effects with LC50 values around 28.9 µM against Aedes aegypti.
Enzyme InhibitionCertain derivatives showed significant inhibition against α-glucosidase with IC50 values lower than standard treatments.

Q & A

Q. How to address discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data?

  • Methodological Answer : Re-evaluate the compound’s ionization state under physiological pH (use pKa adjustment tools like MarvinSketch). Test protein binding (e.g., albumin) via equilibrium dialysis and adjust free fraction calculations. Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.